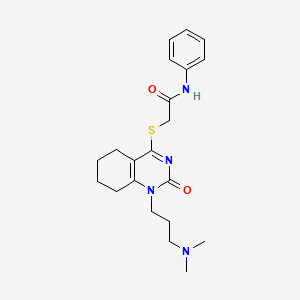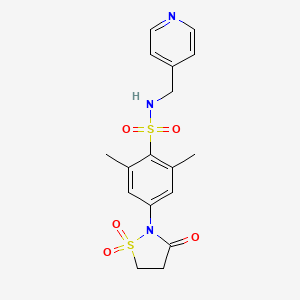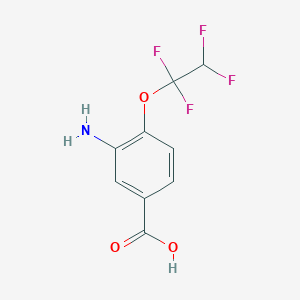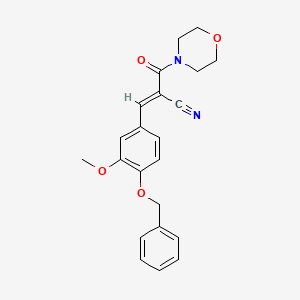
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((1-(3-(Dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a novel quinoline derivative. Quinoline derivatives are known for their biological activities, and this particular compound is structurally related to other quinoline derivatives that have been synthesized and tested for various biological activities. For instance, a related compound, 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide, has been found to exhibit significant antileishmanial activity, surpassing the standard drug sodium antimony gluconate (SAG) in efficacy at lower concentrations in hamster models . This suggests that the compound may also possess potential biological activities worth exploring.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include techniques such as the Sonogashira cross-coupling. For example, the related compound N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was synthesized using Sonogashira cross-coupling of 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide . Although the specific synthesis route for this compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, possibly involving the introduction of a dimethylamino group and a thioether linkage to the quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is typically characterized using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. The related compound mentioned in the second paper was fully characterized using these methods . These techniques would be essential in confirming the structure of this compound, ensuring the correct placement of functional groups and the overall molecular conformation.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are crucial for its potential as a drug. While the provided papers do not give specific details on the physical and chemical properties of this compound, these properties can be inferred to some extent from its structural analogs. For instance, the presence of the dimethylamino group might suggest increased solubility in polar solvents, while the amide linkage could contribute to the compound's stability under physiological conditions. Further experimental characterization would be required to determine these properties accurately.
Wissenschaftliche Forschungsanwendungen
T-Type Ca2+ Channel Blocker Applications
The compound, as a selective T-Type Ca2+ channel blocker, has been investigated for its potential in reducing tumor volume and weight, specifically in the A549 xenograft model. A study conducted by Rim et al. (2014) demonstrated that this blocker induces autophagy and apoptosis-mediated cell death in human lung adenocarcinoma A549 cells. The mechanism involves a decrease in intracellular Ca2+ levels, generation of intracellular reactive oxygen species (ROS), and a reduction in glucose uptake, indicating its potential chemotherapeutic value for lung cancer treatment Rim et al., 2014.
Cyclization of N-Allyl-N′-arylacetamidines
Research by Partridge and Smith (1973) explored the cyclization of N-allyl-N′-arylacetamidines, leading to the formation of compounds like 1-aryl-2,5-dimethyl-Δ2-imidazolines and 3,4-dihydro-4-ethyl-2-methylquinazolines. This study contributes to understanding the chemical transformations and potential applications of compounds structurally related to 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide in synthesizing diverse heterocyclic compounds Partridge & Smith, 1973.
Role in Antimicrobial and Anticancer Activities
Compounds structurally similar to this compound have been synthesized and evaluated for antimicrobial and anticancer potentials. For instance, a series of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives showed promising in vitro antimicrobial and anticancer activities Deep et al., 2013.
Antifungal Agent Development
The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species highlights the potential therapeutic applications of compounds related to this compound. Optimization efforts, such as introducing a gem-dimethyl group, have improved plasmatic stability while maintaining in vitro antifungal activity, showing promising results for clinical applications Bardiot et al., 2015.
Antioxidant Activity
Compounds derived from 3-amino-2-methylquinazolin-4(3H)-one, structurally related to this compound, have shown significant antioxidant activity against DPPH and Nitric oxide radicals. This suggests the potential for these compounds to act as antioxidants, offering protective effects against oxidative stress-related conditions Khalida F. Al-azawi, 2016.
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is hypothesized that the compound may bind to its target, leading to a conformational change that affects the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to induce changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-24(2)13-8-14-25-18-12-7-6-11-17(18)20(23-21(25)27)28-15-19(26)22-16-9-4-3-5-10-16/h3-5,9-10H,6-8,11-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKBYQKVACXUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)


![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)
![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)


![4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline](/img/structure/B3017656.png)

![7-cyclopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017659.png)